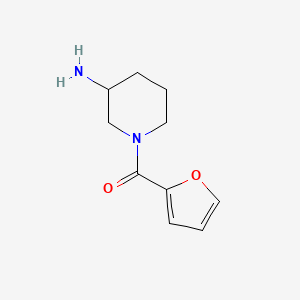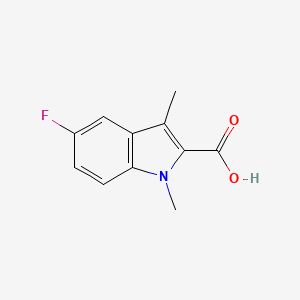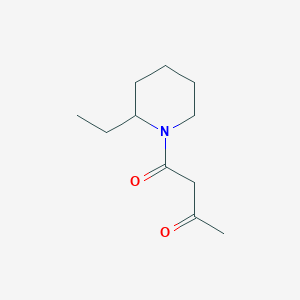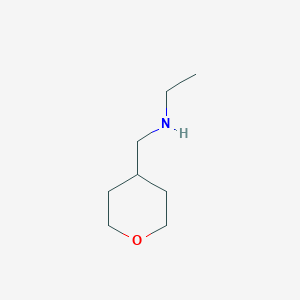![molecular formula C14H10Br2O3 B1293101 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid CAS No. 1039982-37-0](/img/structure/B1293101.png)
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid, also known as 5-BBA, is an organic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular formula of C13H9Br2O2. 5-BBA is a brominated benzoic acid derivative that is used in a variety of research and laboratory applications. This compound has been studied for its potential uses in biochemical and physiological research, as well as its potential applications in the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Ligand Development
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid and similar compounds have been utilized in chemical synthesis. For instance, ligands with bromo-bipyridine pendant arms have been developed for potential labeling of biological materials. These ligands offer a pathway to further functionalize scaffolds for diverse applications, demonstrating the compound's versatility in chemical synthesis (Charbonnière, Weibel, & Ziessel, 2002).
2. Study of Molecular Interactions
Research has also focused on understanding molecular interactions, like halogen bonding, involving bromobenzoic acid derivatives. For instance, the study of 4-bromo-3,5-di(methoxy)benzoic acid revealed insights into Br…Br interactions and their role in crystal structures. This research is crucial for comprehending the structural and electronic properties of such compounds (Raffo et al., 2016).
3. Antiviral and Cytotoxic Activities
Some derivatives of bromobenzoic acids have shown potential in antiviral and cytotoxic activities. For example, a study reported that a specific bromo-benzoic acid derivative exhibited antiviral activity against Herpes simplex and vaccinia viruses, indicating its potential in medical research and pharmaceutical applications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
4. Photodynamic Therapy Applications
In the field of photodynamic therapy, especially for cancer treatment, bromobenzoic acid derivatives have been used to synthesize compounds with high singlet oxygen quantum yield. These compounds are promising as photosensitizers due to their fluorescence properties and photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
5. Biological Activity Studies
Bromobenzoic acid derivatives have also been synthesized and evaluated for their biological activities, such as antifungal and antibacterial properties. Studies like these provide valuable insights into the potential use of these compounds in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
6. Crystallographic and Electronic Structure Studies
Research on benzoic acid derivatives includes crystallographic studies and electronic structure analyses. These studies are significant for understanding the molecular properties and potential applications of these compounds in various scientific fields (Pramanik, Dey, & Mukherjee, 2019).
Mecanismo De Acción
Mode of Action
The mode of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid involves a free radical reaction . The compound undergoes a reaction where a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This reaction continues in a cycle, leading to the bromination of the compound .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules . Additionally, the benzoic acid moiety can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interactions. These properties make this compound a useful probe for studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound can alter the expression of genes related to cell growth and differentiation, impacting cellular proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity depending on the nature of the interaction . This binding can be facilitated by the bromine atoms and the benzoic acid moiety, which can form halogen and hydrogen bonds, respectively. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is chemically stable under standard ambient conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its efficacy and potency. Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentrations of metabolites and the overall metabolic profile of cells . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can impact the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and energy production.
Propiedades
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOBGKLGFCDFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)
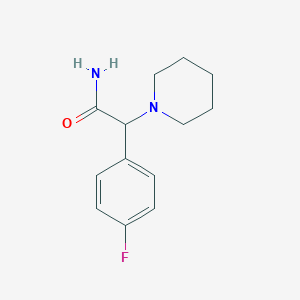


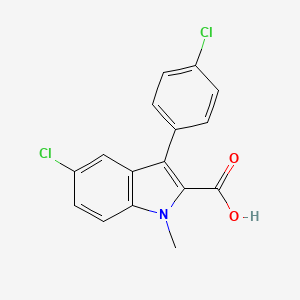
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
